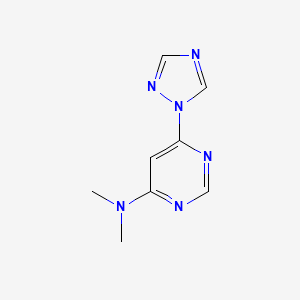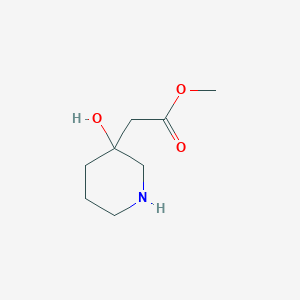![molecular formula C19H18N4O2S B2808507 (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2035018-80-3](/img/structure/B2808507.png)
(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a combination of pyrido[2,3-d]pyrimidinone and thiophene moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrido[2,3-d]pyrimidinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Attachment of the thiophene moiety: The thiophene group is often introduced through palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.
Formation of the acrylamide linkage: This step involves the reaction of the piperidine derivative with an acrylamide precursor under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
化学反应分析
Types of Reactions
(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide linkage can be reduced to form the corresponding amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Amines derived from the acrylamide linkage.
Substitution: Various substituted piperidine derivatives.
科学研究应用
(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a drug candidate.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of (E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate enzymes involved in key biological pathways.
Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: The compound could interact with nucleic acids, affecting gene expression and protein synthesis.
相似化合物的比较
Similar Compounds
(E)-3-(1-(3-(thiophen-2-yl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one: shares structural similarities with other pyrido[2,3-d]pyrimidinone derivatives and thiophene-containing compounds.
Uniqueness
Structural Features: The combination of the pyrido[2,3-d]pyrimidinone core with the thiophene and piperidine moieties makes this compound unique.
Biological Activity: Its specific interactions with biological targets may differ from those of similar compounds, leading to distinct pharmacological profiles.
List of Similar Compounds
Pyrido[2,3-d]pyrimidinone derivatives: Compounds with variations in the substituents on the pyrido[2,3-d]pyrimidinone core.
Thiophene-containing compounds: Molecules that include the thiophene ring but differ in other structural aspects.
属性
IUPAC Name |
3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c24-17(6-5-15-3-2-12-26-15)22-10-7-14(8-11-22)23-13-21-18-16(19(23)25)4-1-9-20-18/h1-6,9,12-14H,7-8,10-11H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOPHRDOYPAXEA-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C=CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)/C=C/C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 4-[(3-methylphenyl)sulfanyl]-2-quinazolinyl sulfide](/img/structure/B2808424.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((3-hydroxyphenyl)amino)naphthalene-1,4-dione](/img/structure/B2808426.png)
![N-benzyl-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2808427.png)

![N-[(1-Phenyltetrazol-5-yl)methyl]oxirane-2-carboxamide](/img/structure/B2808429.png)


![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide](/img/structure/B2808432.png)

![4-[(E)-2-(4-chlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2808437.png)
![4-tert-butyl-N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-oxopyrrolidine-3-carboxamide](/img/structure/B2808438.png)
![3-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2808442.png)

![N-(2,5-difluorophenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2808447.png)
